molecular formula C17H17ClN2O3 B11024394 N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B11024394
M. Wt: 332.8 g/mol
InChI Key: MXTFRHQTIKSWHJ-UHFFFAOYSA-N
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Description

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE is an organic compound with a complex structure that includes a sec-butyl group, a phenyl ring, a chloro group, and a nitrobenzamide moiety

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-3-11(2)12-4-7-14(8-5-12)19-17(21)15-9-6-13(18)10-16(15)20(22)23/h4-11H,3H2,1-2H3,(H,19,21)

InChI Key

MXTFRHQTIKSWHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution: The sec-butyl group is introduced through a substitution reaction, often using a suitable alkyl halide and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and disrupting cellular processes .

Comparison with Similar Compounds

N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE can be compared with similar compounds such as:

These comparisons highlight the unique aspects of N-[4-(SEC-BUTYL)PHENYL]-4-CHLORO-2-NITROBENZAMIDE, particularly its nitro group, which imparts distinct chemical and biological properties.

Biological Activity

N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
IUPAC Name N-(4-butan-2-ylphenyl)-4-chloro-2-nitrobenzamide
InChI Key MXTFRHQTIKSWHJ-UHFFFAOYSA-N
Log P 5.164
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Chloro Group Reactivity : The chloro group participates in nucleophilic substitution reactions, potentially modifying biological molecules and disrupting cellular processes.

These mechanisms suggest that the compound may exert its effects through multiple pathways, influencing various cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, indicating potential as a therapeutic agent for bacterial infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance or diminish its anticancer efficacy .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2021 evaluated the cytotoxic effects of various nitrobenzamide derivatives, including this compound, against different cancer cell lines. The results showed significant inhibition of cell growth at sub-micromolar concentrations, with a selectivity index indicating favorable therapeutic potential .
  • Antimicrobial Efficacy Assessment : Another research effort focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a lead compound for further development.

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